molecular formula C12H7ClF7N5S B3820441 6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine

6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine

Cat. No. B3820441
M. Wt: 421.73 g/mol
InChI Key: AMSGJBLFIGRILZ-UHFFFAOYSA-N
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Description

1,3,5-Triazine derivatives are a class of compounds that have been investigated for their biological activity . They exhibit properties such as antimalarial, antimicrobial, anti-cancer, and anti-viral activities . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine .


Synthesis Analysis

Sophisticated s-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives often involve the replacement of chloride ions in cyanuric chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary depending on the specific derivative. For example, the molecular weight of 1,3,5-triazine-2,4-diamine, 6-chloro- is 145.550 .

Mechanism of Action

The mechanism of action of 1,3,5-triazine derivatives can vary depending on the specific derivative and its biological activity. For example, some 1,3,5-triazines display antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .

properties

IUPAC Name

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF7N5S/c13-7-23-8(21)25-9(24-7)22-5-3-1-2-4-6(5)26-12(19,20)10(14,15)11(16,17)18/h1-4H,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSGJBLFIGRILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)Cl)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine
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6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine
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6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 6
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6-chloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine

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